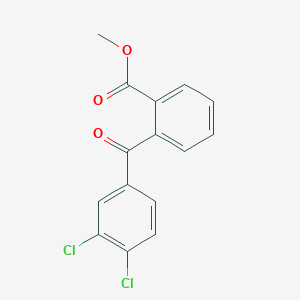

Methyl 2-(3,4-dichlorobenzoyl)benzoate

CAS No.: 1443349-30-1

Cat. No.: VC5056493

Molecular Formula: C15H10Cl2O3

Molecular Weight: 309.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443349-30-1 |

|---|---|

| Molecular Formula | C15H10Cl2O3 |

| Molecular Weight | 309.14 |

| IUPAC Name | methyl 2-(3,4-dichlorobenzoyl)benzoate |

| Standard InChI | InChI=1S/C15H10Cl2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 |

| Standard InChI Key | UDPACJGHGZSPDJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(3,4-dichlorobenzoyl)benzoate features a bis-aromatic system comprising a methyl benzoate moiety and a 3,4-dichlorobenzoyl substituent. The ester functional group () is positioned at the 2-carbon of the benzoic acid ring, while the benzoyl group () introduces chlorine atoms at the 3- and 4-positions of its aromatic ring . This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 309.14 | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

The absence of reported melting and boiling points in available literature suggests that experimental determinations may be limited, necessitating further research to fill these gaps.

Synthesis and Purification Methodologies

Chlorination and Esterification Pathways

The synthesis of methyl 2-(3,4-dichlorobenzoyl)benzoate likely involves multi-step reactions, beginning with the chlorination of toluene derivatives. A relevant precedent is described in Patent CN109678698B , which outlines the preparation of 2,4-dichlorobenzoyl chloride—a potential precursor. This process employs azobisisobutyronitrile (AIBN) as a catalyst for side-chain chlorination of 2,4-dichlorotoluene, followed by hydrolysis to yield the benzoyl chloride intermediate . Subsequent esterification with methanol could produce the target compound.

Critical Reaction Parameters:

-

Catalyst Loading: AIBN at 0.2–1% mass relative to the substrate ensures controlled radical-initiated chlorination .

-

Temperature Control: Maintaining 95–105°C during chlorination minimizes side reactions such as over-chlorination or ring chlorination .

-

GC Monitoring: Reaction progress is tracked via gas chromatography to terminate at ≤0.05% residual starting material .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While solubility data for methyl 2-(3,4-dichlorobenzoyl)benzoate remain unreported, analogous compounds such as methyl 2,4-dichlorobenzoate exhibit limited water solubility but miscibility with organic solvents like dichloromethane and toluene . Stability under ambient conditions is presumed high due to the absence of labile functional groups, though exposure to strong bases or acids may hydrolyze the ester bond.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected peaks include at ~1720 cm (ester carbonyl) and at 550–800 cm .

-

Nuclear Magnetic Resonance (NMR): NMR would display singlet peaks for the methyl ester ( 3.8–4.0 ppm) and aromatic protons split by chlorine’s deshielding effects .

Industrial and Research Applications

Agrochemical Intermediates

Chlorinated benzoates are pivotal in synthesizing herbicides and fungicides. For instance, methyl 2,4-dichlorobenzoate serves as a precursor in phenoxy herbicide production , suggesting analogous roles for methyl 2-(3,4-dichlorobenzoyl)benzoate in developing next-generation crop protection agents.

Pharmaceutical Development

The dichlorobenzoyl moiety is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Structural analogs of this compound may exhibit bioactivity warranting exploration in drug discovery pipelines.

Polymer Science

As a monomer, this ester could contribute to heat-resistant polymers or specialty polyesters, leveraging its aromatic rigidity and halogen content for enhanced material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume